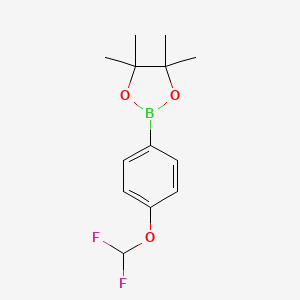

2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 887757-48-4) is a pinacol-protected boronic ester derivative with the molecular formula C₁₃H₁₇BF₂O₃ and a molecular weight of 270.08 g/mol . The compound features a difluoromethoxy (-OCF₂H) group at the para position of the phenyl ring, which enhances its electronic and steric properties compared to non-fluorinated analogs. This structural motif is critical for applications in Suzuki-Miyaura cross-coupling reactions, where it serves as a stable boron source for constructing biaryl scaffolds in pharmaceuticals and materials science .

The compound is synthesized via Miyaura borylation, typically involving palladium-catalyzed coupling of halogenated precursors with bis(pinacolato)diboron. Its stability under ambient conditions and compatibility with diverse reaction media make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

2-[4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-7-10(8-6-9)17-11(15)16/h5-8,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFSJXBWEVRJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621820 | |

| Record name | 2-[4-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887757-48-4 | |

| Record name | 2-[4-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Components:

- Aryl halide substrate: 4-(Difluoromethoxy)phenyl bromide or iodide

- Boron source: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium or nickel complexes (e.g., Pd(dppf)Cl2, NiCl2(dppp))

- Base: Potassium carbonate or similar bases

- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane

- Conditions: Inert atmosphere (argon or nitrogen), temperatures ranging from room temperature to 80 °C

This method allows for efficient installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto the aromatic ring bearing the difluoromethoxy substituent, yielding the target compound with moderate to high yields (26–83%) depending on catalyst and substrate sterics/electronics.

Detailed Preparation Procedure

Palladium-Catalyzed Borylation

A representative procedure involves the following steps:

- Setup: In a dry reaction vessel under argon, dissolve 4-(difluoromethoxy)phenyl bromide (or iodide) in dry THF.

- Addition of reagents: Add bis(pinacolato)diboron, potassium carbonate as base, and a palladium catalyst such as Pd(dppf)Cl2.

- Reaction: Stir the mixture at 60–80 °C for 12–24 hours.

- Workup: Cool the reaction, quench with water, extract with organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate.

- Purification: Purify the crude product by column chromatography using hexane/ethyl acetate gradients to isolate the pure boronate ester.

Alternative Metal-Catalyzed Methods

Nickel catalysts have also been employed for similar borylation reactions, sometimes offering advantages in cost and reactivity with certain substrates. The reaction conditions are analogous but may require optimization of temperature and ligand choice.

Lithiation-Borylation Route

An alternative approach involves lithiation of the aryl halide followed by reaction with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

- The aryl bromide is treated with n-butyllithium at low temperature (-78 °C) to generate the aryllithium intermediate.

- This intermediate is then reacted with the boron reagent at low temperature, followed by warming to room temperature.

- The reaction mixture is quenched, extracted, and purified to yield the boronate ester.

This method has been reported with yields around 51–86% depending on substrate and conditions.

Reaction Conditions and Yields Summary

| Method | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2, K2CO3 | THF | 60–80 | 26–83 | Common, scalable, widely used |

| Ni-catalyzed borylation | NiCl2(dppp), K2CO3 | Dioxane | 50–80 | Moderate | Alternative to Pd, cost-effective |

| Lithiation-borylation | n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -78 to RT | 51–86 | Requires low temperature, sensitive |

Characterization and Purity Confirmation

After synthesis, the compound is characterized by:

- NMR Spectroscopy: ^1H, ^13C, and ^11B NMR confirm the boronate ester structure and substitution pattern. The ^11B NMR typically shows a signal near 30 ppm characteristic of dioxaborolanes.

- HPLC-MS: Used to assess purity (>95%) and detect impurities.

- Elemental Analysis: Confirms molecular formula C14H19BF2O3.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|---|

| 1 | Pd-catalyzed borylation of aryl halide | Pd(dppf)Cl2, K2CO3, B2pin2, THF, 60–80 °C | 26–83% | |

| 2 | Ni-catalyzed borylation alternative | NiCl2(dppp), K2CO3, dioxane, 50–80 °C | Moderate | |

| 3 | Lithiation followed by borylation | n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, THF, -78 °C to RT | 51–86% |

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Biaryl Compounds: Formed through cross-coupling reactions.

Phenols: Resulting from oxidation of the boronic ester group.

Substituted Derivatives: Produced via nucleophilic substitution of the difluoromethoxy group.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure and properties of this compound:

- Molecular Formula : C13H17BF2O3

- CAS Number : 887757-48-4

- Purity : 95%+

- Structure : The compound features a dioxaborolane core with a difluoromethoxy substituent on the phenyl ring, which enhances its reactivity and solubility in organic solvents.

Applications in Medicinal Chemistry

-

Drug Development :

- The unique structure of this compound allows it to act as a boron-based building block in drug development. Boron compounds have been shown to exhibit various biological activities, including anti-cancer properties. Research indicates that derivatives of dioxaborolanes can inhibit specific enzymes involved in cancer cell proliferation .

- A study demonstrated that compounds similar to dioxaborolanes could effectively target and inhibit the activity of certain kinases implicated in tumor growth .

- Antibacterial and Antifungal Agents :

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

- The compound can serve as a key reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of the boron atom facilitates the formation of organoboron intermediates that can react with various electrophiles.

- Synthesis of Functionalized Aromatic Compounds :

Applications in Materials Science

-

Organic Electronics :

- The incorporation of boron-containing compounds into polymer matrices has been shown to enhance the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic characteristics imparted by the difluoromethoxy group can improve charge transport and stability .

-

Nanocomposites :

- Research is ongoing into using this compound as a precursor for creating boron-doped nanocomposites. These materials could exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced engineering applications.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of dioxaborolane derivatives. Results showed that these compounds effectively inhibited tumor growth in vitro by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Organic Synthesis

In a synthetic chemistry application, researchers successfully utilized 2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a coupling partner in a series of Suzuki reactions to synthesize complex polycyclic aromatic hydrocarbons with potential applications in organic electronics .

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to undergo various chemical transformations. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and catalysis. The difluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Electronic Effects

- The difluoromethoxy group (-OCF₂H) provides moderate electron-withdrawing character, balancing reactivity and stability in cross-coupling reactions. In contrast, the trifluoromethoxy analog (-OCF₃) exhibits stronger electron-withdrawing effects, which can accelerate oxidative addition steps but may reduce nucleophilicity .

- Bromophenyl derivatives (e.g., ) are less reactive in direct coupling but serve as versatile intermediates for further functionalization via halogen exchange .

Stability and Handling

- The difluoromethoxy compound shows superior hydrolytic stability compared to methoxy (-OCH₃) or hydroxyl (-OH) analogs, making it suitable for prolonged storage .

Material Science

- Styryl-substituted boronic esters () are employed in optoelectronic materials, leveraging their fluorescence quenching properties for H₂O₂ detection in biological systems .

Catalysis

- Nickel-catalyzed reductive alkylation using 4-bromophenyl derivatives () achieves high yields in esterification reactions under mild conditions (60°C, 19–20 h) .

Biological Activity

2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 887757-48-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

- Molecular Formula : C13H17BF2O3

- Molecular Weight : 288.07 g/mol

- Structure : The compound features a dioxaborolane ring which contributes to its unique reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with key cellular pathways. Notably:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer pathways, particularly those related to the MAPK signaling cascade. This pathway is crucial for regulating cell proliferation and survival .

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which can be beneficial in reducing oxidative stress in cells .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits ERK signaling | |

| Antioxidant Activity | Reduces oxidative stress | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

-

Cancer Treatment Efficacy :

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxic effects against breast and colon cancer cells through the induction of apoptosis and cell cycle arrest . -

Neuroprotective Effects :

Research has shown that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor . -

Synthesis and Functionalization :

Innovative synthetic routes have been developed to enhance the yield and purity of this compound. These methods involve microwave-assisted synthesis which allows for rapid production while minimizing hazardous waste .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronic esterification. A common approach involves reacting 4-(difluoromethoxy)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. For example, analogous compounds like 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are synthesized by coupling aryl halides with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in refluxing dioxane . Reaction monitoring via TLC and purification by column chromatography are standard.

Q. How can researchers confirm the structural integrity of this dioxaborolane derivative?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B, and ¹⁹F) and high-resolution mass spectrometry (HRMS). For example:

- ¹¹B NMR : A peak near δ 30-35 ppm confirms the dioxaborolane ring .

- ¹⁹F NMR : Split signals around δ -80 to -85 ppm indicate the difluoromethoxy group.

- HRMS : The molecular ion ([M+H]⁺) should match the calculated mass for C₁₃H₁₆B₁F₂O₃.

Physical state (liquid vs. solid) can vary with substituents; for instance, trifluoromethoxy analogs are solids, while chloro derivatives are liquids .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

The difluoromethoxy group (-OCF₂H) introduces both electron-withdrawing (via fluorine) and steric bulk, which can slow transmetallation steps in Suzuki reactions. Researchers must optimize catalyst systems (e.g., using Pd(PPh₃)₄ instead of Pd(OAc)₂) and reaction temperatures (60–100°C). For example, in the synthesis of antimalarial quinolones, analogous boronic esters required elevated temperatures (80°C) and extended reaction times (24–48 h) to achieve >90% yields . Kinetic studies using ¹⁹F NMR can track reaction progress and identify intermediates .

Q. How should researchers address contradictions in NMR data for boron-containing compounds?

Boron’s quadrupolar moment (spin-3/2) broadens or eliminates signals for carbons directly bonded to boron. For example, in 2-(benzo[b]thiophen-5-yl)-dioxaborolane, the boron-attached carbon at δ 85 ppm is often undetectable in ¹³C NMR . To resolve ambiguities:

Q. What strategies improve the stability of this boronic ester under aqueous conditions?

The pinacol ester’s stability is pH-dependent. To prevent hydrolysis:

- Store under inert gas (N₂/Ar) at –20°C.

- Avoid protic solvents; use THF or DMF for reactions.

- Add stabilizing ligands (e.g., 1,4-diazabicyclo[2.2.2]octane) during purification. For instance, ethyl 4-(4-boronoaryl)butanoate derivatives remained stable for >6 months when stored with molecular sieves .

Experimental Design & Data Analysis

Q. How can researchers design a kinetic study to compare coupling efficiencies of fluorinated vs. non-fluorinated boronic esters?

Experimental Setup :

- Use a model reaction (e.g., coupling with 4-bromoacetophenone) under identical conditions (catalyst: Pd(dppf)Cl₂, base: K₂CO₃, solvent: dioxane/H₂O).

- Monitor progress via ¹⁹F NMR (for fluorinated derivatives) or GC-MS at 0, 1, 2, 4, 8, and 24 h.

Data Analysis : - Calculate rate constants (k) using pseudo-first-order kinetics.

- Compare activation energies (Eₐ) via Arrhenius plots. Fluorinated analogs typically exhibit higher Eₐ due to electronic deactivation .

Q. What are the limitations of using ¹¹B NMR for quantifying boronic ester purity?

¹¹B NMR is qualitative due to broad peaks and low sensitivity. Quantitative alternatives include:

- ICP-MS for boron content.

- HPLC-UV with post-column derivatization (e.g., using alizarin Red S to complex boron).

- TGA to detect pinacol byproducts (decomposition ~150°C) .

Applications in Drug Discovery

Q. How is this compound used in synthesizing bioactive molecules?

It serves as a key intermediate in antimalarial and anticancer agents. For example:

- Antimalarials : Coupling with halogenated quinolones via Suzuki-Miyaura yielded 6-chloro-4-ethoxy-3-(4-(4-fluorophenoxy)phenyl)-7-methoxy-2-methylquinoline, a lead compound with IC₅₀ < 50 nM against Plasmodium falciparum .

- Kinase Inhibitors : Boronic esters enable late-stage diversification of heteroaryl scaffolds in kinase-targeted libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.